molecular formula C25H18ClN3O3 B11472787 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione

Cat. No.: B11472787
M. Wt: 443.9 g/mol
InChI Key: IRLQRSMSTUWPDR-UHFFFAOYSA-N
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Description

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a quinoxaline moiety, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind to multiple receptors, including serotonin and dopamine receptors, which are involved in neurotransmission . The quinoxaline moiety can interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione can be compared with other indole and quinoxaline derivatives:

Properties

Molecular Formula

C25H18ClN3O3

Molecular Weight

443.9 g/mol

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethane-1,2-dione

InChI

InChI=1S/C25H18ClN3O3/c26-19-9-3-1-7-16(19)13-28-14-18(17-8-2-5-11-21(17)28)24(31)25(32)29-15-23(30)27-20-10-4-6-12-22(20)29/h1-12,14H,13,15H2,(H,27,30)

InChI Key

IRLQRSMSTUWPDR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl

Origin of Product

United States

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